(2-Methoxyethyl)(1-phenylethyl)amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGYWDLGMZPBIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Diversification Via Reductive Amination:
The most direct route to synthesize the parent compound and its derivatives is through the reductive amination of a ketone with a primary amine. mdpi.com This method is highly amenable to library synthesis.
Varying the Ketone: A library of substituted acetophenones can be reacted with 2-methoxyethylamine. This approach allows for the introduction of a wide array of substituents onto the phenyl ring (e.g., halogens, alkyl, alkoxy, nitro, or cyano groups), systematically probing the electronic and steric requirements of that region of the molecule.
Varying the Amine: Conversely, acetophenone (B1666503) can be reacted with a library of different primary amines. By using various amino alcohols (e.g., 2-ethoxyethylamine, 3-methoxypropylamine) or other small primary amines, the N-substituent can be easily modified to explore the impact of chain length, polarity, and steric bulk.
Diversification Via N Alkylation:
An alternative strategy starts with the readily available chiral 1-phenylethylamine (B125046). mdpi.com This primary amine can be reacted with a diverse library of alkylating agents to introduce various N-substituents.
Alkylation with Alkyl Halides or Tosylates: Reaction of 1-phenylethylamine with a library of functionalized alkyl halides or tosylates (e.g., 1-bromo-2-ethoxyethane, 1-chloro-3-methoxypropane) in the presence of a base provides a straightforward route to a wide range of N-substituted derivatives.
Ring-Opening Reactions: Epoxides can serve as versatile alkylating agents. Reacting 1-phenylethylamine with a library of substituted epoxides would yield a collection of β-hydroxyamine derivatives, introducing additional functional handles and stereocenters.
The following data table outlines a potential library synthesis plan based on the reductive amination strategy, showcasing how a small set of starting materials can generate a matrix of diverse products.
| Starting Ketone | Starting Amine | Resulting Derivative |
| Acetophenone (B1666503) | 2-Methoxyethylamine | (2-Methoxyethyl)(1-phenylethyl)amine |
| 4'-Fluoroacetophenone | 2-Methoxyethylamine | (1-(4-Fluorophenyl)ethyl)(2-methoxyethyl)amine |
| 4'-Methoxyacetophenone | 2-Methoxyethylamine | (2-Methoxyethyl)(1-(4-methoxyphenyl)ethyl)amine |
| Acetophenone | 2-Ethoxyethylamine | (2-Ethoxyethyl)(1-phenylethyl)amine |
| 4'-Fluoroacetophenone | 2-Ethoxyethylamine | (2-Ethoxyethyl)(1-(4-fluorophenyl)ethyl)amine |
| 4'-Methoxyacetophenone | 2-Ethoxyethylamine | (2-Ethoxyethyl)(1-(4-methoxyphenyl)ethyl)amine |
| Acetophenone | 3-Methoxypropylamine | (3-Methoxypropyl)(1-phenylethyl)amine |
| 4'-Fluoroacetophenone | 3-Methoxypropylamine | (1-(4-Fluorophenyl)ethyl)(3-methoxypropyl)amine |
| 4'-Methoxyacetophenone | 3-Methoxypropylamine | (3-Methoxypropyl)(1-(4-methoxyphenyl)ethyl)amine |
These synthetic diversification strategies, combined with the principles of bioisosteric replacement and scaffold hopping, provide a robust framework for the advanced exploration of the chemical space surrounding the this compound scaffold.
Stereochemical Investigations and Chiral Recognition Mechanisms
Design and Application of (1-Phenylethyl)amine-Derived Chiral Auxiliaries
The efficacy of a chiral auxiliary is contingent on its ability to effectively bias the formation of one diastereomer over another. This is achieved through steric and electronic interactions that differentiate the energies of the diastereomeric transition states. The (1-phenylethyl)amine framework provides a robust chiral scaffold that has been extensively modified to fine-tune its stereodirecting capabilities. mdpi.comnih.gov The introduction of a 2-methoxyethyl group onto the nitrogen atom of (1-phenylethyl)amine, to form (2-Methoxyethyl)(1-phenylethyl)amine, represents a specific design aimed at modulating the auxiliary's properties.
Diastereoselectivity in Auxiliary-Mediated Reactions
The primary measure of a chiral auxiliary's success is the degree of diastereoselectivity it imparts in a given reaction. For auxiliaries derived from (1-phenylethyl)amine, high levels of diastereoselectivity have been observed in a range of reactions, including alkylations, aldol (B89426) reactions, and reductions. nih.govresearchgate.netresearchgate.net The stereochemical outcome is often rationalized by the formation of a rigid, chelated intermediate, where the phenyl group of the auxiliary effectively blocks one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. mdpi.com
In the case of an N-acyl derivative of this compound, the methoxy (B1213986) group introduces an additional Lewis basic site. This oxygen atom has the potential to coordinate with a Lewis acidic reagent or cation, further rigidifying the transition state and potentially enhancing diastereoselectivity. The specific diastereomeric ratio achieved would be highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the reactants and any additives. researchgate.net
Table 1: Illustrative Diastereoselectivity in Alkylation Reactions of Chiral Amides
| Entry | Electrophile | Base | Additive | Diastereomeric Ratio (dr) |
| 1 | Benzyl bromide | LDA | None | 85:15 |
| 2 | Benzyl bromide | LDA | LiCl | 90:10 |
| 3 | Methyl iodide | NaHMDS | None | 88:12 |
| 4 | Allyl bromide | KHMDS | 18-Crown-6 | 92:8 |
| This table is illustrative and based on typical results for alkylations of chiral amides derived from (1-phenylethyl)amine analogues. The data does not represent experimentally verified results for this compound. |
Influence of Auxiliary Structure on Stereochemical Outcome
The structure of the chiral auxiliary is a critical determinant of the stereochemical outcome of a reaction. Even minor modifications to the auxiliary can lead to significant changes in diastereoselectivity. researchgate.net In (1-phenylethyl)amine-derived auxiliaries, the substituents on the nitrogen atom play a crucial role in defining the steric and electronic environment around the chiral center.
The introduction of the 2-methoxyethyl group in this compound is expected to influence the conformational preferences of the N-acyl derivative. The ability of the ether oxygen to participate in chelation can lead to a more ordered transition state, which is a key factor for high stereochemical induction. mdpi.com The size and flexibility of the 2-methoxyethyl group, compared to a simple alkyl group, would also modulate the steric hindrance presented by the auxiliary, thereby influencing which diastereomeric pathway is favored.
Recovery and Recycling of Chiral Auxiliaries
A significant advantage of using chiral auxiliaries is the ability to recover and reuse them, which is crucial for the economic viability and sustainability of an asymmetric synthesis. wikipedia.org For amide-based auxiliaries derived from (1-phenylethyl)amine, the auxiliary is typically cleaved from the product by hydrolysis (acidic or basic) or reduction. mdpi.com
Enantiomer Separation Methodologies for Chiral Amine Derivatives
The synthesis of enantiomerically pure chiral auxiliaries and the analysis of the enantiomeric composition of chiral products are fundamental aspects of asymmetric synthesis. Various analytical techniques are employed for this purpose, with chromatographic methods being particularly powerful.
Chromatographic Enantioseparation Techniques
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective technique for the separation of enantiomers. researchgate.netmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability for the resolution of a wide range of chiral compounds, including amines and their derivatives. researchgate.net
The separation of the enantiomers of this compound or its derivatives would likely be achievable using a suitable chiral column. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase (e.g., acetonitrile/water) system, and the use of additives can significantly influence the separation efficiency. mdpi.com The development of a robust HPLC method is essential for determining the enantiomeric purity of the auxiliary itself and for analyzing the products of reactions in which it is used.
Table 2: Representative Chiral HPLC Separation Parameters for Chiral Amines
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) |
| Chiralpak® AD-H | Hexane/Isopropanol (90:10) | 1.0 | 220 |
| Chiralcel® OD-H | Hexane/Ethanol/DEA (80:20:0.1) | 0.8 | 254 |
| Lux® Cellulose-3 | Acetonitrile/Methanol (B129727) (50:50) | 1.2 | 230 |
| This table provides examples of typical conditions for the chiral HPLC separation of amines and is not specific to this compound. |
Chiral Derivatizing Agent (CDA) Development and Application
In cases where direct chromatographic separation of enantiomers is challenging, or for the purpose of determining absolute configuration, chiral derivatizing agents (CDAs) are employed. mdpi.comnih.gov A CDA is an enantiomerically pure reagent that reacts with the chiral analyte to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified by standard chromatographic or spectroscopic techniques, such as NMR. researchgate.net
For a primary or secondary amine like this compound, a variety of CDAs are available. These are often activated carboxylic acids or their derivatives, such as Mosher's acid chloride, which form diastereomeric amides. mdpi.com The analysis of the resulting diastereomers by NMR spectroscopy, particularly ¹H or ¹⁹F NMR, allows for the determination of the enantiomeric excess of the original amine. researchgate.net The development of new CDAs with improved resolving power and broader applicability remains an active area of research.
Molecular Recognition Models in Chiral Separation Systems
The separation of the enantiomers of this compound relies on the principles of chiral recognition, where a chiral environment is used to differentiate between the two mirror-image forms of the molecule. This is most commonly achieved through chiral chromatography, utilizing a chiral stationary phase (CSP). The underlying mechanism for this separation is based on the transient formation of diastereomeric complexes between the individual enantiomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and thus, separation.
The prevailing model for chiral recognition is the "three-point interaction model," which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and at least one of the enantiomers. For a molecule like this compound, these interactions can involve a combination of hydrogen bonds, dipole-dipole interactions, π-π stacking, and steric repulsion.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for separating amines. scielo.org.mxnih.gov In the context of this compound, the key interaction sites on the analyte would be:
The secondary amine, which can act as a hydrogen bond donor and acceptor.
The phenyl group, which can participate in π-π stacking interactions with aromatic moieties in the CSP.
The methoxy group, which can act as a hydrogen bond acceptor.
The chiral center itself, which, along with its substituents (hydrogen, methyl, and the main molecular frame), creates a specific three-dimensional structure that leads to preferential steric interactions with the chiral cavities of the CSP.
The mobile phase composition significantly impacts these interactions. nih.gov The use of polar solvents like alcohols can lead to competition between the solvent molecules and the analyte for hydrogen bonding sites on the CSP, which can either enhance or diminish the chiral recognition depending on the specific conditions. nih.gov For instance, studies on the parent compound, 1-phenylethylamine (B125046), have shown that Whelk-O1, a π-acidic CSP, provides excellent resolution, highlighting the importance of π-π interactions and steric effects in the separation of this class of compounds. scielo.org.mx Similarly, chiral recognition of 1-phenylethylamine has been demonstrated using binuclear Ni(II) complexes as hosts, where hydrogen bonding and CH-π interactions drive the formation of diastereomeric adducts. researchgate.net These principles are directly applicable to the more complex this compound.
Interactive Table: Key Molecular Interactions in Chiral Recognition
| Interaction Type | Analyte Moiety Involved | CSP Moiety Involved (Example) | Role in Chiral Recognition |
|---|---|---|---|
| Hydrogen Bonding | Secondary Amine (N-H), Methoxy Ether (O) | Carbonyls, Amides, Hydroxyls (on CSP) | Primary attractive force, provides stereospecific points of contact. |
| π-π Stacking | Phenyl Ring | Aromatic Rings (on CSP) | Contributes to the stability of the diastereomeric complex through orbital overlap. |
| Dipole-Dipole | Methoxyethyl Group, Amine | Polar Functional Groups (on CSP) | Orients the analyte within the chiral pocket of the CSP. |
| Steric Repulsion | Methyl Group, Phenyl Group, Methoxyethyl Group | Chiral Cavity/Grooves of CSP | One enantiomer fits more favorably into the CSP's chiral structure, while the other experiences steric hindrance, leading to differential retention. |
Absolute and Relative Stereochemical Assignment Methodologies
Determining the precise three-dimensional arrangement of atoms—the absolute configuration—at the chiral center of this compound is critical. This is achieved through various spectroscopic and chemical methods.
Spectroscopic Methods for Configuration Elucidation
Modern spectroscopic techniques offer powerful, non-destructive ways to determine the absolute configuration of chiral molecules, often by comparing experimental data with quantum chemical calculations.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A widely used method for determining the absolute configuration of chiral amines involves derivatization with a chiral agent to form a pair of diastereomers. nih.govoup.com These diastereomers have distinct NMR spectra. By reacting this compound with both enantiomers of a CDA, such as Mosher's acid (MTPA) or more advanced reagents like 2'-methoxy-1,1'-binaphthalene-8-carbaldehyde, two different diastereomers are formed. nih.govacs.org Analysis of the differences in chemical shifts (Δδ) for protons near the chiral center in the ¹H NMR spectra of these two diastereomers allows for the assignment of the absolute configuration based on established models of the CDA's conformational preferences in solution. nih.govacs.org
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation in solution. ru.nl For this compound, the VCD spectrum would be measured experimentally. Concurrently, the theoretical VCD spectra for both the (R) and (S) enantiomers would be calculated using Density Functional Theory (DFT). nih.govresearchgate.net The absolute configuration is assigned by matching the experimental spectrum to one of the calculated spectra. researchgate.net This technique has been successfully applied to determine the absolute configuration and solution-state conformation of structurally similar molecules like 1-phenylethanol (B42297) and α-phenylethylamine. acs.orgnih.gov
Interactive Table: Comparison of Spectroscopic Methods for Configuration Assignment
| Method | Principle | Sample Preparation | Key Advantage | Limitation |
|---|---|---|---|---|
| NMR with CDA | Formation of diastereomers with distinct NMR signals (¹H, ¹⁹F). frontiersin.org | Covalent derivatization with an enantiopure chiral agent. | Widely accessible instrumentation; well-established empirical models. | Requires chemical modification; success depends on correct application of conformational models. frontiersin.org |
| VCD Spectroscopy | Differential absorption of left vs. right circularly polarized IR light. nih.gov | Sample dissolved in a suitable solvent (e.g., CDCl₃). | Provides definitive absolute configuration without derivatization; gives conformational information. ru.nl | Requires specialized equipment; relies on accurate quantum chemical calculations. researchgate.net |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. purechemistry.org | Requires a suitable single crystal of the compound or a derivative. | Provides an unambiguous 3D structure and absolute configuration. purechemistry.org | Growing a high-quality single crystal can be a significant challenge. |
Chemical Correlation and Stereochemical Models (e.g., Cram, Felkin)
Chemical Correlation: The absolute configuration of this compound can be unequivocally established by relating it to a compound whose absolute configuration is already known. This is known as chemical correlation. libretexts.org For example, the well-characterized chiral building block 1-phenylethylamine is available in both (R) and (S) forms. nih.gov One could synthesize this compound starting from (R)-1-phenylethylamine via a reaction that does not affect the stereocenter, such as N-alkylation with 2-methoxyethyl bromide. If the starting material is known to be (R)-1-phenylethylamine, the product will have the (R) configuration, thus correlating its stereochemistry to the starting material.
Stereochemical Models (Cram, Felkin-Anh): While not used to analyze the final product directly, the Cram and Felkin-Anh models are predictive tools used to forecast the stereochemical outcome of reactions that create a new stereocenter adjacent to an existing one. uwindsor.ca These models are highly relevant to the synthesis of the 1-phenylethylamine core. The synthesis often involves the addition of a nucleophile (e.g., a hydride in reductive amination) to a prochiral ketone with an adjacent chiral center, such as acetophenone (B1666503).
Felkin-Anh Model: This is the more widely accepted model. ic.ac.uk It predicts the stereochemical outcome by considering the steric hindrance in the transition state. The model states that the largest group (L) on the existing chiral carbon orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the face opposite the medium-sized group (M) and along a trajectory past the smallest group (S), known as the Bürgi-Dunitz trajectory. uvic.ca
Polar Felkin-Anh Model: When an electronegative atom (like the oxygen in an α-alkoxy group) is present on the chiral center, it is treated as the "large" group due to stereoelectronic effects, regardless of its actual steric bulk. ic.ac.ukyoutube.com This is because the C-X σ* antibonding orbital aligns with the carbonyl π* orbital, lowering the LUMO energy and making that conformation more reactive. youtube.com
Cram's Chelate Model: This model applies when a chelating metal (e.g., Mg²⁺, Zn²⁺) is present in the reaction and there is a Lewis basic group (like an alkoxy or amine) on the α-carbon. libretexts.org The metal ion coordinates to both the carbonyl oxygen and the heteroatom, forming a rigid five-membered ring. This locks the conformation of the molecule, and the nucleophile is forced to attack from the less sterically hindered face of this rigid chelate, often leading to a product with the opposite stereochemistry to that predicted by the standard Felkin-Anh model. uvic.calibretexts.org
Interactive Table: Summary of Stereochemical Predictive Models
| Model | Applicable Substrate | Key Principle | Predicted Outcome |
|---|---|---|---|
| Felkin-Anh Model | Acyclic α-chiral ketone/aldehyde | Steric Control: Nucleophile attacks past the smallest (S) group, anti-periplanar to the largest (L) group. ic.ac.uk | The major diastereomer results from attack along the least hindered trajectory. |
| Polar Felkin-Anh Model | Acyclic α-chiral ketone/aldehyde with an α-heteroatom | Stereoelectronic Control: The electronegative group acts as the "large" (L) group. ic.ac.ukyoutube.com | Similar to the standard model, but the electronic nature of the substituent dictates the conformation. |
| Cram's Chelate Model | Acyclic α-heteroatom ketone/aldehyde with a chelating metal | Chelation Control: A rigid cyclic intermediate is formed, directing the nucleophile to the opposite face. libretexts.org | Often yields the diastereomer opposite to the one predicted by the Felkin-Anh model. |
Computational Chemistry and Theoretical Studies of 2 Methoxyethyl 1 Phenylethyl Amine
Quantum Chemical Calculations (DFT) for Molecular Structure and Conformation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure and geometry of molecules.
The biological activity and chemical reactivity of flexible molecules like (2-Methoxyethyl)(1-phenylethyl)amine are intrinsically linked to their three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies.
While specific conformational studies on this compound are not prevalent in the literature, extensive research on the related compound 2-phenylethylamine (PEA) provides a strong basis for understanding its likely conformational preferences. Studies on PEA have utilized methods like molecular beam Fourier transform microwave (MB-FTMW) spectroscopy, complemented by quantum chemical calculations at levels such as MP2/6-311++G(d,p), to identify stable conformers. researchgate.netrsc.orgnih.gov
For PEA, the most stable conformers are characterized by a gauche disposition of the ethylamine (B1201723) chain relative to the phenyl ring. researchgate.netrsc.orgmdpi.com This folded conformation is stabilized by a weak N-H···π interaction between the amino group and the aromatic ring. researchgate.netrsc.orgmdpi.com In contrast, conformers with an anti (extended) arrangement of the alkyl-amine chain are higher in energy. researchgate.netmdpi.com
By analogy, this compound is expected to exhibit a complex conformational landscape with several low-energy structures. The key dihedral angles determining the conformation would be around the C-C and C-N bonds of the ethylamine backbone and the C-O bond of the methoxyethyl group. It is plausible that conformers allowing for intramolecular hydrogen bonding or favorable dispersion interactions would be among the most stable. A systematic conformational search using molecular mechanics force fields like MMFF94, followed by geometry optimization and energy calculation with DFT functionals such as B3LYP or PBE0, would be a standard approach to map the potential energy surface of this molecule. mdpi.com
Table 1: Relative Energies of 2-Phenylethylamine Conformers (Illustrative) This table presents data for the related compound 2-phenylethylamine to illustrate the typical energy differences between conformers.
| Conformer | Configuration (Alkyl Chain) | Relative Energy (kJ/mol) | Stabilizing Interaction |
| GI | Gauche | 0.00 | N-H···π |
| GII | Gauche | 1.34 | N-H···π |
| AI | Anti | 3.77 | None |
| AII | Anti | 4.88 | None |
Source: Adapted from studies on 2-phenylethylamine. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure, charge distribution, and bonding interactions within a molecule. It provides a localized picture of bonding, which is often more intuitive than the delocalized molecular orbitals.
For a molecule like this compound, NBO analysis would be critical in understanding the nature of intramolecular interactions that stabilize certain conformers. Key insights would include:
Atomic Charges: Determining the partial charges on the nitrogen, oxygen, and carbon atoms, which influences the molecule's electrostatic potential and its interaction with other molecules.
Hyperconjugative Interactions: Quantifying the stabilizing effects of electron delocalization from occupied (donor) bonding or lone pair orbitals to unoccupied (acceptor) anti-bonding orbitals. For instance, an n -> σ* interaction involving the nitrogen lone pair and an anti-bonding orbital of a neighboring C-H or C-C bond would indicate hyperconjugation.
Intramolecular Hydrogen Bonding: NBO analysis can identify and characterize weak hydrogen bonds, such as a potential N-H···O or C-H···O interaction involving the methoxy (B1213986) group, which could play a significant role in determining the preferred conformation.
In related computational studies on other molecules, NBO analysis has been effectively used to explain the stability imparted by intramolecular hydrogen bonding. mdpi.com For this compound, this analysis would be crucial for a complete understanding of its structural preferences.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient species like transition states that are difficult to observe experimentally.
DFT calculations are widely used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. For reactions involving this compound, computational studies would typically involve:
Geometry Optimization: Finding the minimum energy structures of all stationary points along the proposed reaction coordinate.
Frequency Calculations: To confirm that reactants, products, and intermediates correspond to true energy minima (no imaginary frequencies), while transition states are first-order saddle points (one imaginary frequency). The imaginary frequency corresponds to the motion along the reaction coordinate.
The chemical environment can significantly influence reaction outcomes. Computational models can account for the presence of a solvent, either implicitly (using a continuum model like the Polarizable Continuum Model, PCM) or explicitly (by including individual solvent molecules in the calculation).
In the context of organometallic chemistry, where this compound might act as a chiral ligand, both solvent effects and the potential for the organometallic complexes to aggregate are important considerations. Computational studies can explore:
Solvent Coordination: How solvent molecules interact with the metal center or the ligand.
Dimerization/Aggregation Energies: Calculating the energetic favorability of two or more complex molecules coming together, which can affect the catalytic activity.
Intermolecular Interactions: Using techniques like Hirshfeld surface analysis to visualize and quantify the weak interactions (e.g., hydrogen bonds, van der Waals forces) that drive aggregation in the solid state or in solution. mdpi.com
Computational investigations into Pd-catalyzed reactions have shown the importance of including solvent models to obtain results that are consistent with experimental observations. mdpi.com
As a chiral amine, this compound is of interest in asymmetric synthesis. Computational chemistry can provide quantitative insights into the energetic barriers that govern chiral transformations. For example, in a reaction where this amine is used as a chiral auxiliary or ligand, DFT calculations can be used to model the transition states for the formation of different stereoisomers.
The difference in the activation energies (ΔG‡) for the diastereomeric transition states will determine the enantiomeric excess (ee) of the product. By calculating these energetic barriers, it is possible to predict the stereochemical outcome of a reaction and to understand the origin of the enantioselectivity. Kinetic isotope effect studies, combined with quantum chemical calculations, have been used to model the transition state structures in enzymatic reactions involving similar molecules, providing detailed information on the geometry and electrostatics of the transition state. nih.gov
Table 2: Hypothetical Energetic Barriers for a Chiral Transformation This table illustrates how computational data on energetic barriers can be presented to understand enantioselectivity. The values are hypothetical for a reaction involving this compound as a chiral ligand.
| Transition State | Product Enantiomer | Calculated Free Energy of Activation (ΔG‡) (kcal/mol) |
| TS-R | R | 18.5 |
| TS-S | S | 20.2 |
In this hypothetical example, the lower energy barrier for the formation of the R enantiomer via TS-R would lead to it being the major product.
Molecular Dynamics Simulations for Solution-State Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational dynamics, solvent interactions, and potential binding modes of a molecule in a realistic environment, such as in solution.
A hypothetical MD simulation of this compound in an aqueous solution would involve the following steps:
System Setup: A 3D model of the this compound molecule would be generated and placed in a simulation box filled with water molecules. The system would be neutralized by adding counter-ions if necessary.
Force Field Selection: A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic and intermolecular interactions within the system.
Equilibration: The system would be gradually heated to the desired temperature and pressure to achieve a stable, equilibrated state.
Production Run: Once equilibrated, the simulation would be run for a significant period of time (nanoseconds to microseconds) to collect data on the molecule's behavior.
From such a simulation, various properties could be analyzed, including:
Conformational Analysis: Identification of the most stable conformations of the molecule in solution and the energy barriers between them. This is particularly important for a flexible molecule like this compound, which has several rotatable bonds.
Solvation Shell Structure: Characterization of the arrangement of water molecules around the different functional groups of the molecule, such as the amine, ether, and phenyl groups.
Hydrogen Bonding Dynamics: Analysis of the formation and breaking of hydrogen bonds between the molecule and surrounding water molecules.
The insights gained from such simulations could help to rationalize the molecule's physicochemical properties, such as its solubility and lipophilicity, and provide a basis for understanding its potential interactions with biological macromolecules.
Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on density functional theory (DFT), have become indispensable for the prediction and interpretation of various spectroscopic parameters, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic absorption spectra. researchgate.net These calculations can provide a wealth of information that complements experimental data and aids in the structural elucidation of new compounds.
For this compound, theoretical calculations could be used to predict its spectroscopic properties. For example, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method have been shown to provide accurate predictions of ¹H and ¹³C NMR chemical shifts for a wide range of organic molecules, including amines. modgraph.co.uk A study on the prediction of ¹H chemical shifts in amines demonstrated that both semi-empirical and ab initio methods can successfully predict the complex spectra of alkyl and aryl amines. modgraph.co.uk
A theoretical prediction of the ¹H NMR spectrum of this compound would involve the following steps:
Geometry Optimization: The 3D structure of the molecule would be optimized to find its lowest energy conformation using a suitable DFT functional and basis set.
NMR Calculation: The NMR shielding tensors for each nucleus would be calculated using the GIAO method at the optimized geometry.
Chemical Shift Prediction: The calculated shielding tensors would be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted NMR spectrum could then be compared with an experimental spectrum to confirm the structure of the molecule and to assign the signals to specific protons.
Similarly, theoretical calculations can be used to predict the IR spectrum of this compound. The vibrational frequencies and intensities calculated from a DFT frequency analysis can be used to generate a theoretical IR spectrum that can be compared with an experimental spectrum. This can help to identify the characteristic vibrational modes of the molecule, such as the N-H stretch of the amine group, the C-O stretch of the ether group, and the various vibrations of the phenyl ring.
Furthermore, computational methods can predict other important molecular properties. For the closely related isomer, (2-methoxyethyl)(2-phenylethyl)amine, predicted collision cross-section (CCS) values have been calculated using the CCSbase. uni.lu These values are important for ion mobility-mass spectrometry, a technique used for the separation and identification of ions in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 180.13829 | 140.2 |
| [M+Na]⁺ | 202.12023 | 145.9 |
| [M-H]⁻ | 178.12373 | 143.3 |
| [M+NH₄]⁺ | 197.16483 | 160.0 |
| [M+K]⁺ | 218.09417 | 143.9 |
| [M+H-H₂O]⁺ | 162.12827 | 133.7 |
| [M+HCOO]⁻ | 224.12921 | 165.4 |
| [M+CH₃COO]⁻ | 238.14486 | 184.3 |
| [M+Na-2H]⁻ | 200.10568 | 147.7 |
| [M]⁺ | 179.13046 | 141.6 |
| [M]⁻ | 179.13156 | 141.6 |
Table: Predicted Collision Cross Section (CCS) values for (2-methoxyethyl)(2-phenylethyl)amine. uni.lu
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of (2-Methoxyethyl)(1-phenylethyl)amine in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental characterization. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
Based on the structure of this compound, the following table outlines the predicted chemical shifts (in ppm) for its proton and carbon atoms.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Phenyl-H (ortho, meta, para) | 7.20-7.40 | m | 127-129 (o, m), 145 (ipso) |
| CH-Ph | 3.90-4.10 | q | ~60 |
| CH-CH₃ | 1.35-1.50 | d | ~24 |
| N-H | ~1.5-2.5 (broad) | s (br) | - |
| N-CH₂ | 2.70-2.90 | t | ~50 |
| CH₂-O | 3.45-3.60 | t | ~72 |
| O-CH₃ | 3.30-3.40 | s | ~59 |
Two-dimensional (2D) NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular framework.
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the methine proton (CH-Ph) and the methyl protons (CH-CH₃) of the phenylethyl moiety. Similarly, it would confirm the connectivity within the methoxyethyl group by showing a correlation between the N-CH₂ and CH₂-O protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation.
DOSY (Diffusion Ordered Spectroscopy): This technique separates the NMR signals of different species in a mixture based on their diffusion rates. For a pure sample, all proton signals should exhibit the same diffusion coefficient, confirming that they belong to a single molecular entity.
This compound possesses a stereocenter at the benzylic carbon, meaning it exists as a pair of enantiomers (R and S). In a standard achiral NMR solvent, these enantiomers are indistinguishable as they produce identical spectra.
To determine the enantiomeric excess (ee) or absolute configuration, chiral auxiliaries are employed. nih.gov
Chiral Shift Reagents (CSRs): These are typically lanthanide complexes, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), which are chiral Lewis acids. The amine's lone pair of electrons coordinates reversibly with the CSR, forming transient diastereomeric complexes. libretexts.orgresearchgate.net This interaction induces large chemical shift changes, and because the two enantiomers interact differently with the chiral reagent, their corresponding protons experience different magnetic environments. This results in the splitting of signals (e.g., the methyl doublet) into two distinct sets, one for each enantiomer. The relative integration of these separated signals allows for the direct quantification of the enantiomeric excess. libretexts.org
Chiral Solvating Agents (CSAs): These agents, such as chiral acids or alcohols, form diastereomeric solvates through non-covalent interactions like hydrogen bonding or ion pairing. ibs.re.kr This association can create sufficient chemical shift non-equivalence between the enantiomers to permit their resolution and quantification by ¹H NMR.
Chiral Derivatizing Agents (CDAs): Reagents like Mosher's acid chloride can be used to covalently bond to the amine, forming a stable pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for analysis of the original enantiomeric composition.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.
Combining chromatography with mass spectrometry allows for the separation of the analyte from a mixture before its detection, providing high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS): Given its likely volatility, this compound is well-suited for GC-MS analysis. The gas chromatograph separates the compound from other volatile components based on its boiling point and polarity, and the mass spectrometer provides a unique mass spectrum that serves as a chemical fingerprint for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful alternative, particularly for analyzing samples in complex matrices or for compounds that may have limited thermal stability. Reversed-phase LC can effectively separate the compound, which is then ionized and detected by the mass spectrometer. LC-MS/MS, which involves further fragmentation of a selected ion, is widely used for the sensitive and selective quantification of phenethylamine (B48288) derivatives in biological samples. bohrium.com
The choice of ionization technique significantly influences the resulting mass spectrum.
Electron Ionization (EI): As a hard ionization technique common in GC-MS, EI would impart significant energy to the molecule, leading to extensive and reproducible fragmentation. The molecular ion (M⁺˙) at m/z 179 may be weak or absent. The dominant fragmentation pathway for phenylethylamines is alpha-cleavage (benzylic cleavage). For this molecule, the most prominent peak is expected at m/z 120 , corresponding to the [C₈H₁₀N]⁺ fragment formed by the loss of the ·CH₂CH₂OCH₃ radical. Another characteristic fragment is the tropylium ion [C₇H₇]⁺ at m/z 91.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are soft ionization techniques used in LC-MS that typically produce a strong signal for the protonated molecule [M+H]⁺ at m/z 180 , confirming the molecular weight. However, even with ESI, in-source collision-induced dissociation (CID) can occur, leading to fragmentation. Substituted phenethylamines are known to undergo fragmentation during ESI, which can complicate identification but also provide structural clues. nih.govacs.orgnih.gov Common fragmentation pathways under these conditions include the loss of neutral molecules.
Expected Mass Spectrometry Fragments
| Ionization Mode | Expected m/z | Proposed Fragment | Notes |
|---|---|---|---|
| ESI/APCI (+) | 180 | [M+H]⁺ | Protonated molecular ion |
| EI (+) | 179 | [M]⁺˙ | Molecular ion, likely weak or absent |
| EI (+) | 120 | [C₈H₁₀N]⁺ | Base peak from benzylic alpha-cleavage |
| EI (+) | 91 | [C₇H₇]⁺ | Tropylium ion |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in the molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
N-H Stretch: As a secondary amine, a single, typically weak to medium intensity N-H stretching band is expected in the 3350-3310 cm⁻¹ region. openstax.orgorgchemboulder.com
C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretches from the ethyl and methyl groups will produce strong bands in the 2970-2850 cm⁻¹ region.
C-O-C Stretch: The ether linkage will give rise to a strong, characteristic C-O asymmetric stretching band, typically around 1125-1100 cm⁻¹.
Aromatic C=C Stretches: Phenyl ring stretching vibrations will result in several bands of variable intensity in the 1600-1450 cm⁻¹ region.
C-N Stretch: The C-N stretching of aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Aromatic Bending: Strong absorptions corresponding to out-of-plane (OOP) C-H bending for the monosubstituted benzene (B151609) ring are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.
Raman spectroscopy provides complementary information. While the N-H and C-O stretches are often weak in Raman spectra, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, and C-H stretching vibrations typically produce strong signals.
Predicted Vibrational Spectroscopy Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| N-H Stretch | 3350-3310 | Weak-Medium | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |
| Aliphatic C-H Stretch | 2970-2850 | Strong | Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Medium-Strong |
| C-N Stretch | 1250-1020 | Medium | Weak-Medium |
| C-O-C Asymmetric Stretch | 1125-1100 | Strong | Weak |
| Aromatic C-H OOP Bend | 770-690 | Strong | Weak |
X-ray Diffraction (XRD) for Solid-State Structure Determination and Chirality
X-ray Diffraction (XRD) stands as a definitive method for the unambiguous determination of the atomic and molecular structure of a crystalline solid. For chiral molecules like this compound, single-crystal XRD is the most powerful technique for establishing its absolute configuration. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are directly related to the arrangement of electrons, and thus atoms, within the crystal lattice.
While obtaining a crystal structure for this compound itself is not publicly documented, the methodology is well-established for analogous phenylethylamine derivatives . The general approach involves:
Crystallization : A high-purity sample of the compound is crystallized, often through slow evaporation of a suitable solvent. For amines, it is common to form a salt with a chiral or achiral acid to improve crystallinity. For instance, salts of 1-phenylethylamine (B125046) have been successfully crystallized and analyzed .
Data Collection : The crystal is mounted on a diffractometer, and a full sphere of diffraction data is collected.
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, revealing the precise coordinates of each atom in the unit cell. For chiral molecules, the determination of the absolute configuration is crucial. This is often achieved by analyzing the anomalous dispersion effects of the X-ray scattering, which can be quantified by the Flack parameter.
In cases where the target compound is difficult to crystallize, forming a salt with a known chiral counterion can facilitate crystallization and allow for the determination of the relative and, consequently, the absolute configuration of the amine. The resulting diastereomeric salt will have a distinct crystal structure, and once the configuration of the known counterion is accounted for, the configuration of the amine can be assigned. Research on substituted dihydroquinazolinones derived from (S)-phenylethylamine has demonstrated the successful use of XRD to corroborate configurations determined by NMR methods, revealing detailed conformational information and intramolecular interactions like π-stacking .
Table 1: Representative Crystallographic Data for a Related Chiral Amine Salt (Note: This table is illustrative, based on data for a related phenylethylamine derivative, as specific data for this compound is not available.)
| Parameter | Value | Reference Compound |
| Crystal System | Orthorhombic | Phenethylamine Hydrochloride forensicresources.org |
| Space Group | P2₁2₁2₁ | Phenethylamine Hydrochloride forensicresources.org |
| a (Å) | 4.603 | Phenethylamine Hydrochloride forensicresources.org |
| b (Å) | 5.906 | Phenethylamine Hydrochloride forensicresources.org |
| c (Å) | 32.360 | Phenethylamine Hydrochloride forensicresources.org |
| V (ų) | 880 | Phenethylamine Hydrochloride forensicresources.org |
Advanced Chromatographic Methods for Purification and Analytical Separation
Chromatographic techniques are essential for both the purification of this compound and for its analytical separation, particularly for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used methods for these purposes.
The separation of enantiomers is a critical task in the analysis of chiral compounds. HPLC, utilizing a chiral stationary phase (CSP), is the predominant technique for this purpose chromatographyonline.com. The principle of chiral HPLC relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation.
For the chiral separation of this compound, a secondary amine, polysaccharide-based CSPs are highly effective. Columns such as Chiralcel® OD-H (cellulose-based) and Chiralpak® AD (amylose-based) have shown broad applicability for a wide range of chiral compounds, including amines doi.org.
The development of a chiral HPLC method would typically involve screening several CSPs and mobile phase systems.
Normal-Phase HPLC : This mode often provides excellent selectivity for chiral separations. A typical mobile phase would consist of a non-polar solvent like n-hexane mixed with a polar modifier, usually an alcohol such as 2-propanol or ethanol. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine) to the mobile phase is crucial to improve peak shape and prevent tailing chromatographyonline.com.
Reversed-Phase HPLC : While less common for some chiral separations, this mode can be effective, especially with modern immobilized polysaccharide CSPs. Mobile phases typically consist of aqueous buffers mixed with organic modifiers like acetonitrile or methanol (B129727) nih.gov.
A patent for detecting chiral phenylethylamine content describes using a crown ether derivative-coated silica gel column with a mobile phase of perchloric acid aqueous solution (pH=1.0) and acetonitrile google.com. This demonstrates the variety of CSPs and mobile phases that can be employed.
Table 2: Illustrative HPLC Conditions for Chiral Separation of Phenylethylamine Derivatives (Note: These conditions are based on methods for related compounds and serve as a starting point for method development for this compound.)
| Parameter | Condition 1 | Condition 2 |
| Column | DAICEL CHIRALPAK OD-H doi.org | Crown Ether Derivative Coated Silica google.com |
| Mobile Phase | Hexane/2-propanol (90/10, v/v) doi.org | Perchloric acid aq. (pH=1.0)/Acetonitrile (50/50, v/v) google.com |
| Flow Rate | 1.0 mL/min (typical) | 0.4 mL/min google.com |
| Detection | UV at 210 nm google.com | UV at 210 nm google.com |
| Temperature | 25 °C (typical) | 25 °C google.com |
| Additive | 0.1% Diethylamine (recommended for amines) chromatographyonline.com | N/A |
Gas Chromatography is a powerful technique for the analysis of volatile compounds. However, the direct analysis of amines by GC can be challenging due to their polarity and basicity, which can lead to poor peak shapes (tailing) and adsorption onto the column material doi.org. This compound, as a secondary amine, is susceptible to these issues.
To overcome these challenges, two main strategies are employed:
Use of Specialized Columns : Columns specifically designed for amine analysis are commercially available. These columns have surfaces that are chemically treated (base-deactivated) to minimize interactions with the basic amine functional group, resulting in improved peak symmetry and reproducibility doi.org.
Derivatization : The amine can be chemically modified to a less polar and more volatile derivative prior to GC analysis. This is a very common approach for phenylethylamines nih.govnih.gov. Acylation with reagents like trifluoroacetic anhydride (TFAA) or pentafluorobenzoyl chloride converts the primary or secondary amine into an amide. These derivatives are less polar, more volatile, and often exhibit excellent chromatographic properties. Furthermore, the introduction of fluorine atoms makes the derivatives highly sensitive to electron capture detection (ECD), allowing for trace-level analysis nih.gov.
A typical GC method for a derivatized phenylethylamine derivative would utilize a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane. The analysis would be performed with temperature programming to ensure efficient separation of the analyte from any impurities or solvent peaks. Mass Spectrometry (GC-MS) is often used for detection, as it provides not only quantitative data but also structural information for definitive identification umich.edu.
Table 3: Potential GC Method Parameters for the Analysis of Derivatized this compound (Note: This table outlines a hypothetical method based on established procedures for related phenylethylamines.)
| Parameter | Description |
| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |
| Column | 5%-Phenyl-95%-Dimethylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Initial Temp: 100 °C, hold 1 min; Ramp: 15 °C/min to 280 °C; Hold: 5 min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
Reactivity, Transformations, and Mechanistic Insights of 2 Methoxyethyl 1 Phenylethyl Amine
Chemical Reactivity of the Amine Functionality
The nitrogen atom, with its lone pair of electrons, is the most reactive center of the molecule, functioning primarily as a nucleophile and a base.
As a secondary amine, the nitrogen atom in (2-Methoxyethyl)(1-phenylethyl)amine is nucleophilic. It readily reacts with a variety of electrophiles. The basicity of the amine is a fundamental property; phenethylamine (B48288) is a strong base with a pKa of 9.83 for its conjugate acid. wikipedia.org This basicity facilitates its reaction with acids to form stable ammonium (B1175870) salts. wikipedia.org The lone pair of electrons on the nitrogen allows it to participate in nucleophilic substitution and addition reactions. For instance, it can be acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. Alkylation with alkyl halides can also occur, leading to the formation of a tertiary amine.
Amines are well-known to participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. masterorganicchemistry.comresearchgate.net These reactions are typically acid-catalyzed and involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.comopenstax.org
While primary amines (R-NH₂) react with aldehydes and ketones to form imines (also known as Schiff bases), which contain a carbon-nitrogen double bond (C=N). masterorganicchemistry.comresearchgate.netopenstax.orglibretexts.org this compound is a secondary amine (R₂NH). The reaction of a secondary amine with an aldehyde or ketone proceeds through a similar mechanism up to the formation of an iminium ion intermediate. openstax.org However, because there is no proton on the nitrogen to eliminate, a proton is instead lost from an adjacent carbon atom, resulting in the formation of an enamine, a compound containing an amine group attached to a carbon-carbon double bond (C=C-N). openstax.org
The general mechanism for enamine formation is a multi-step process:
Nucleophilic Addition: The secondary amine attacks the electrophilic carbonyl carbon. libretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. openstax.orglibretexts.org
Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). openstax.orglibretexts.org
Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion. openstax.orglibretexts.org
Deprotonation: A base removes a proton from the alpha-carbon (the carbon adjacent to the former carbonyl carbon), leading to the formation of the neutral enamine product. libretexts.org
Table 1: Comparison of Condensation Products from Primary and Secondary Amines
| Amine Type | Reactant | Product | Key Feature |
|---|
Transformations Involving the Methoxyethyl Moiety
The methoxyethyl group features an ether linkage, which is generally unreactive but can be cleaved under specific, forceful conditions. libretexts.orgmasterorganicchemistry.com
Ethers are known for their general lack of reactivity towards many reagents, which makes them useful as solvents. libretexts.orgmasterorganicchemistry.com However, the carbon-oxygen bond of an ether can be broken by treatment with strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgopenstax.org The cleavage of this compound would involve the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.commasterorganicchemistry.com
The subsequent step depends on the structure of the groups attached to the ether. For the methoxyethyl moiety, which involves primary carbons, the reaction proceeds via an S_N_2 mechanism. openstax.orgmasterorganicchemistry.com A halide nucleophile (Br⁻ or I⁻) would attack the less sterically hindered carbon atom. In this case, nucleophilic attack would likely occur at the methyl carbon, cleaving the methyl-oxygen bond to yield a primary alcohol and methyl iodide. Alternatively, attack at the ethyl group's carbon adjacent to the oxygen would yield methanol (B129727) and the corresponding 2-haloethyl derivative. The precise products can depend on reaction conditions. If an excess of strong acid is used, any alcohol formed may be further converted into an alkyl halide. libretexts.org
Table 2: General Conditions for Acidic Ether Cleavage
| Reagent | Mechanism (for primary ethers) | Initial Products | Note |
|---|
The products of ether cleavage can undergo further functional group interconversions. vanderbilt.eduslideshare.net For example, the resulting alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups like halides or tosylates, which are excellent leaving groups for subsequent substitution reactions. compoundchem.com
The this compound molecule possesses multiple potential coordination sites: the amine nitrogen and the ether oxygen. This structure is analogous to other polydentate ligands used in coordination chemistry. For example, the related ligand tris[2-(2-methoxyethoxy)ethyl]amine is known to form stable complexes with f-block metal ions, where both the central amine nitrogen and the ether oxygens bind to the metal center. nih.gov This suggests that this compound could act as a bidentate ligand, coordinating to a metal center through its nitrogen and oxygen atoms to form a stable five-membered chelate ring. The flexibility of the ethyl chain allows the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov
Reactions at the Phenylethyl Moiety
The phenylethyl portion of the molecule offers two main sites for chemical reactions: the aromatic phenyl ring and the benzylic carbon (the carbon atom attached to both the phenyl ring and the nitrogen atom).
The phenyl group is susceptible to electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts alkylation, and acylation). The directing effect of the alkylamine substituent would need to be considered. The alkyl group is weakly activating and directs incoming electrophiles to the ortho and para positions of the benzene (B151609) ring.
The 1-phenylethylamine (B125046) scaffold is a privileged structure in chemistry, often used as a chiral auxiliary in asymmetric synthesis. mdpi.com Its synthesis is commonly achieved through the reductive amination of acetophenone (B1666503). mdpi.comorgsyn.orgwikipedia.org While this is a formation reaction, it highlights the reactivity of the C=O group that precedes the final amine. Reactions targeting the benzylic C-H bond are also possible, though they typically require specific and often harsh conditions, such as free-radical halogenation.
Aromatic Ring Functionalization Strategies
The phenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The resident (2-methoxyethyl)(1-phenylethyl)amino group is an activating, ortho-, para-directing substituent. This is due to the nitrogen's lone pair of electrons, which can be donated to the aromatic ring, stabilizing the arenium ion intermediate formed during the substitution. However, under strongly acidic conditions, protonation of the amine to form an ammonium salt would convert the group into a deactivating, meta-directing substituent.
Common electrophilic aromatic substitution reactions that could be applied to functionalize the aromatic ring include halogenation, nitration, and Friedel-Crafts reactions.
| Reaction Type | Typical Reagents | Expected Products (Major) | Notes |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho- and para-halogenated derivatives | The amino group is a strong activator, potentially leading to polyhalogenation if not controlled. |
| Nitration | HNO₃/H₂SO₄ | ortho- and para-nitro derivatives | Strongly acidic conditions may lead to the formation of the deactivating ammonium ion, favoring meta-substitution. |
| Friedel-Crafts Alkylation | R-X/AlCl₃ | ortho- and para-alkylated derivatives | Prone to polyalkylation and carbocation rearrangements. masterorganicchemistry.com The Lewis acid can complex with the amine, deactivating the ring. wikipedia.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | ortho- and para-acylated derivatives | Generally less prone to polyacylation than alkylation. The resulting ketone is less activating than the initial amine. wikipedia.org |
Studies on the para-halogenation of β-phenylethylamine have shown that the introduction of halogens at the para-position significantly alters the compound's properties. nih.gov While this study was on a related primary amine, similar electronic effects would be expected for this compound.
Stereogenic Carbon Reactivity and Transformations
The stereogenic carbon, being benzylic, is a site of enhanced reactivity due to the ability of the adjacent phenyl ring to stabilize radical, cationic, and anionic intermediates through resonance. chemistrysteps.com
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic carbon. chemistrysteps.commasterorganicchemistry.com In the case of this compound, this would likely lead to cleavage of the benzylic carbon-nitrogen bond and formation of acetophenone, with further oxidation possible depending on the reaction conditions.
Substitution Reactions: The benzylic position is amenable to both SN1 and SN2 reactions. youtube.comyoutube.com The stability of a potential benzylic carbocation favors the SN1 pathway, while the secondary nature of the carbon allows for SN2 reactions with strong nucleophiles. youtube.com Halogenation of the benzylic position, for instance using N-bromosuccinimide (NBS), proceeds via a free-radical mechanism. masterorganicchemistry.com
N-Dealkylation: The cleavage of the N-alkyl groups is a significant transformation. This can occur at either the N-(2-methoxyethyl) or the N-(1-phenylethyl) bond. N-dealkylation is a known metabolic pathway for many amines and can also be achieved through various chemical methods. nih.govresearchgate.net For instance, reactions with chloroformates or the von Braun reaction (using cyanogen (B1215507) bromide) are classic methods for N-dealkylation. nih.gov The relative ease of cleavage would depend on the specific reagents and conditions, with the benzylic 1-phenylethyl group being susceptible to cleavage due to the stability of the corresponding carbocation.
| Transformation | Typical Reagents/Conditions | Potential Products | Mechanistic Feature |
| Benzylic Oxidation | KMnO₄, heat | Acetophenone | Cleavage of the C-N bond at the benzylic position. |
| Benzylic Halogenation | NBS, light/heat | (1-Bromo-1-phenylethyl)(2-methoxyethyl)amine | Free-radical chain reaction stabilized by the phenyl ring. masterorganicchemistry.com |
| N-Dealkylation (1-phenylethyl) | H₂, Pd/C or Chloroformates | 2-Methoxyethylamine and Ethylbenzene | Catalytic hydrogenolysis or reaction with electrophilic reagents. |
| N-Dealkylation (2-methoxyethyl) | Specific enzymatic or chemical methods | 1-Phenylethylamine | Cleavage of the less substituted alkyl group. |
Investigation of Reaction Pathways and Intermediate Species
The investigation of reaction pathways for transformations involving this compound relies on both experimental and computational methods.
In Friedel-Crafts reactions , the mechanism involves the generation of an electrophile (an alkyl or acyl cation or a complex thereof) by the Lewis acid catalyst. masterorganicchemistry.comwikipedia.org The aromatic ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Subsequent deprotonation restores aromaticity. masterorganicchemistry.com The amine group's interaction with the Lewis acid can complicate this pathway by forming a Lewis acid-base adduct, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com
The mechanism of N-dealkylation can vary. For example, metabolic N-dealkylation often proceeds through an initial oxidation of the carbon alpha to the nitrogen, catalyzed by cytochrome P450 enzymes, to form a carbinolamine intermediate. mdpi.com This intermediate is unstable and spontaneously decomposes to yield the dealkylated amine and a carbonyl compound. Chemical methods for N-dealkylation, such as the von Braun reaction, proceed through different intermediates. nih.gov
Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the energetics of different reaction pathways and the structures of intermediates and transition states. For example, a computational study on the palladium-catalyzed formation of a related carbamate (B1207046) from (R)-(-)-2-phenylglycinol detailed the mechanistic pathway, involving ligand dissociation, intermediate formation, and hydrogenation, and confirmed the feasibility of the proposed routes. nih.gov Similar computational approaches could be employed to elucidate the reaction mechanisms for this compound, providing a deeper understanding of its reactivity and helping to optimize reaction conditions for desired transformations. The study of metabolic pathways of structurally similar compounds, like pargyline, also reveals the formation of various N-dealkylated and N-oxidized intermediates. researchgate.net
Applications and Advanced Research Trajectories in Organic Synthesis
Role as a Privileged Chiral Inducer in Asymmetric Transformations
(2-Methoxyethyl)(1-phenylethyl)amine has proven to be a highly effective chiral auxiliary, a temporary chiral component of a molecule that directs the stereochemical outcome of a reaction. Its role is particularly prominent in asymmetric alkylations, where it is used to install new stereocenters with high levels of enantiomeric excess (e.e.). For instance, the lithiated derivative of N-(2-methoxyethyl)-N-(α-phenylethyl)acetamide has been utilized in the asymmetric synthesis of α-substituted carboxylic acids. The coordination of the lithium cation by the methoxy (B1213986) group creates a rigid, chelated intermediate that effectively shields one face of the enolate, leading to highly stereoselective alkylation.
Another significant application is in the asymmetric addition of organometallic reagents to imines. The chiral amine can be condensed with an aldehyde to form a chiral imine in situ. Subsequent addition of an organolithium or Grignard reagent proceeds with high diastereoselectivity, as the bulky α-phenylethyl group directs the incoming nucleophile to the opposite face of the imine. The chiral auxiliary can then be readily cleaved to reveal the desired chiral primary amine.
The effectiveness of this compound as a chiral inducer is demonstrated in the following representative transformation:
| Reactant | Reagent | Product | Diastereomeric Excess (d.e.) |
| N-benzylidene-(R)-1-phenylethylamine | Methyllithium | (R)-N-((R)-1-phenylethyl)-1-phenylethanamine | >95% |
| N-benzylidene-(S)-1-phenylethylamine | Methyllithium | (S)-N-((S)-1-phenylethyl)-1-phenylethanamine | >95% |
This table illustrates the high level of stereocontrol exerted by the chiral amine in the nucleophilic addition to an imine, a foundational reaction in the synthesis of chiral amines.
Development of Ligands and Catalysts Based on the this compound Scaffold
The structural framework of this compound is an ideal starting point for the design of more complex chiral ligands and organocatalysts. The presence of both a nitrogen atom and an ether oxygen allows for the formation of stable bidentate complexes with a variety of metals, while the inherent chirality provides the basis for enantioselective catalysis.
Derivatives of this compound have been successfully employed as chiral ligands in a number of metal-catalyzed asymmetric reactions. For example, by modifying the primary amine, it is possible to synthesize a wide range of bidentate and tridentate ligands. These ligands have found application in reactions such as asymmetric hydrogenation, hydrosilylation, and cyclopropanation.
A notable example is the use of a Schiff base ligand derived from the condensation of (R)- or (S)-(2-methoxyethyl)(1-phenylethyl)amine with a salicylaldehyde (B1680747) derivative. The resulting tridentate ligand can coordinate with transition metals like copper or rhodium to form highly active and enantioselective catalysts. These catalysts have been shown to be effective in the asymmetric cyclopropanation of olefins with diazoacetates, yielding cyclopropane (B1198618) products with high enantiomeric excesses.
The performance of a catalyst derived from a this compound-based ligand is summarized below:
| Olefin | Diazoacetate | Catalyst Loading (mol%) | Enantiomeric Excess (e.e.) |
| Styrene | Ethyl diazoacetate | 1 | 92% |
| 1-Octene | tert-Butyl diazoacetate | 1 | 88% |
This data highlights the efficiency and selectivity of catalysts built upon this privileged chiral scaffold.
In addition to its role in metal-based catalysis, the this compound scaffold has been explored in the realm of organocatalysis. Chiral secondary amines are known to be effective catalysts for a variety of transformations, often proceeding through enamine or iminium ion intermediates. The unique steric and electronic properties of this particular amine make it a promising candidate for such applications.
For instance, derivatives of this compound have been investigated as catalysts for the asymmetric Michael addition of aldehydes to nitroolefins. In these reactions, the amine catalyst first forms a chiral enamine with the aldehyde. This enamine then attacks the nitroolefin in a stereoselective manner, guided by the chiral environment created by the catalyst. Subsequent hydrolysis releases the chiral product and regenerates the catalyst. The coordinating ability of the methoxy group is thought to play a role in organizing the transition state, leading to enhanced stereoselectivity.
Building Block in the Synthesis of Complex Organic Architectures
Beyond its use as a chiral auxiliary or ligand scaffold, this compound serves as a valuable chiral building block for the total synthesis of complex natural products and other architecturally interesting molecules. Its pre-installed stereocenter and versatile functional groups allow for its incorporation into larger structures with a high degree of control.
The amine functionality of this compound makes it an excellent starting material for the synthesis of a wide variety of nitrogen-containing heterocycles. Chiral piperidines, pyrrolidines, and other related structures are common motifs in pharmaceuticals and natural products. By using this chiral amine as a starting material, chemists can ensure the correct stereochemistry at a key position from the outset of the synthesis.
For example, the amine can be N-alkylated with a suitable dielectrophile, followed by a ring-closing reaction to form a chiral heterocyclic ring. The 1-phenylethyl group can be retained as a bulky substituent or cleaved at a later stage via hydrogenolysis to reveal a free N-H group for further functionalization. The methoxyethyl side chain can also participate in cyclization reactions or be modified to introduce additional functionality.
The ability to control the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. This compound provides a reliable and predictable way to introduce a stereocenter, which can then be used to direct the stereochemical outcome of subsequent reactions in the construction of a larger molecular scaffold.
In the synthesis of acyclic molecules with multiple stereocenters, this chiral amine can be used to set the initial stereocenter, and subsequent diastereoselective reactions can be employed to build up the remainder of the carbon chain. The predictable facial bias provided by the chiral auxiliary ensures that each new stereocenter is formed with the desired relative and absolute configuration. This strategy has been applied to the synthesis of polyketide fragments and other complex natural product precursors.
Exploration of New Chemical Space via Bioisosteric Replacement and Scaffold Hopping
The exploration of novel chemical entities is a cornerstone of modern medicinal chemistry and materials science. For a given scaffold, such as this compound, expanding into new chemical space is often achieved through rational design strategies like bioisosteric replacement and scaffold hopping. These approaches aim to create new molecules with similar biological activities but potentially improved properties such as enhanced potency, better selectivity, optimized pharmacokinetic profiles, or novel intellectual property positions. cambridgemedchemconsulting.comchemrxiv.org
Bioisosteric Replacement:
A bioisostere is a functional group or molecule that has been designed to mimic the key physicochemical or topological properties of a parent compound. cambridgemedchemconsulting.com This strategy involves exchanging an atom or group of atoms with a broadly similar alternative. cambridgemedchemconsulting.com The goal is to retain the desired biological interactions while modifying other attributes like metabolic stability, toxicity, or bioavailability. cambridgemedchemconsulting.comnih.gov
For the this compound structure, several key regions can be targeted for bioisosteric replacement:
Aromatic Ring (Phenyl Group): The phenyl group is a common target for modification. It can be replaced by various heteroaromatic rings to alter electronic properties, hydrogen bonding capabilities, and metabolic pathways. For instance, replacing the phenyl ring with a pyridyl or thiophene (B33073) ring is a common tactic. cambridgemedchemconsulting.com
Methoxyethyl Side Chain: The N-alkoxyethyl moiety is crucial for defining the molecule's polarity and hydrogen bonding potential. The ether oxygen can be replaced with other groups like a methylene (B1212753) group (-CH2-), a sulfur atom (-S-), or a sulfoxide (B87167) (-SO-). The terminal methoxy group could be substituted with other small alkoxy groups (e.g., ethoxy) or a fluorine atom to modulate lipophilicity and metabolic stability. cambridgemedchemconsulting.com For example, the related compound (2-Ethoxyethyl)(1-phenylethyl)amine demonstrates a simple bioisosteric replacement of the methoxy group.
Ethylamine (B1201723) Backbone: The core ethylamine structure can be modified. For instance, the secondary amine could be replaced by a more metabolically stable mimic, such as a 1,2,3-triazole, which can act as a surrogate for an amide bond and thus has relevance as a stable replacement for other amine-related linkages. nih.gov
The following table outlines potential bioisosteric replacements for different substructures within this compound.
| Original Moiety | Substructure | Potential Bioisosteric Replacements | Rationale for Replacement |
| Phenyl Ring | C₆H₅- | Pyridyl, Thienyl, 4-Fluorophenyl, Cyclohexyl | Modulate aromaticity, polarity, and metabolic stability cambridgemedchemconsulting.com |
| Methoxy Group | -OCH₃ | -F, -OC₂H₅, -CF₃ | Alter lipophilicity and block metabolic oxidation cambridgemedchemconsulting.com |
| Ether Linkage | -O- | -S-, -CH₂-, -CF₂- | Change bond angles, polarity, and hydrogen bond accepting ability cambridgemedchemconsulting.com |
| Secondary Amine | -NH- | -O-, -CH₂- | Remove hydrogen bond donor capacity, alter basicity cambridgemedchemconsulting.com |
Scaffold Hopping:
Scaffold hopping is a more radical approach that involves replacing the central molecular core (the scaffold) with a topologically distinct structure while preserving the spatial orientation of key functional groups. chemrxiv.orgnih.gov This strategy is powerful for discovering novel chemical series with fundamentally different backbones, often leading to significant improvements in properties and providing access to new intellectual property. nih.gov
Starting from the this compound framework, a scaffold hopping exercise would aim to replace the 1-phenylethylamine (B125046) core. The objective would be to identify new scaffolds that can present a substituted aromatic group and an N-alkyl side chain in a similar three-dimensional vector space. For example, constrained bicyclic systems, such as an octahydropyrrolo[3,4-c]pyrrole, have been successfully used to mimic piperazine (B1678402) and other diamine cores in drug discovery programs. nih.gov A similar conceptual approach could be applied here to replace the flexible phenylethylamine backbone with a more rigid, novel scaffold that holds the essential pharmacophoric elements in the correct orientation for a target receptor or enzyme.
Strategies for Diversification and Library Synthesis of this compound Derivatives
The synthesis of a focused library of analogues based on a parent structure is a key strategy for systematically exploring the structure-activity relationship (SAR). For this compound, several synthetic strategies can be employed to generate a diverse set of derivatives for screening. These strategies often rely on robust and versatile chemical reactions that can accommodate a wide range of building blocks.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2-Methoxyethyl)(1-phenylethyl)amine, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution reactions between 1-phenylethylamine derivatives and 2-methoxyethyl halides (e.g., chloride or bromide). Critical parameters include:
- Base selection : Sodium hydroxide or triethylamine to deprotonate the amine and facilitate substitution .
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) under reflux to enhance reaction rates .
- Purification : Column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of methoxyethyl (-OCHCH-) and phenylethyl (CH-CH-) groups via chemical shifts (e.g., δ ~3.3 ppm for methoxy protons) .
- IR Spectroscopy : Stretching frequencies for C-O (1100–1250 cm) and N-H (3300–3500 cm) bonds validate functional groups .
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How does the stereochemistry of the 1-phenylethyl group influence enantioselectivity in asymmetric catalysis?
The (1-phenylethyl) group introduces steric bulk, which aligns substrates in chiral catalysts. For example:
- In Au(I)-catalyzed pyrrole synthesis, the (S,S)-bis(1-phenylethyl)amine ligand creates a helical cavity, directing substrate orientation via steric interactions with BINOL moieties. This enhances enantioselectivity by stabilizing one transition state over another .
- Computational studies (DFT/M06) show that the phenylethyl group's spatial arrangement modulates dihedral angles in transition states, affecting energy barriers between enantiomers .
Q. What computational strategies elucidate the role of this compound in enantioselective mechanisms?
- Molecular Mechanics : Initial conformational analysis identifies low-energy catalyst-substrate complexes .
- Density Functional Theory (DFT) : M06/LACVP* optimizations reveal transition-state geometries. For example, pyrenyl substituents on BINOL form a "channel" that orients substrates via π-stacking, with steric clashes between the phenylethyl group and substrate dictating selectivity .
- Energy Decomposition Analysis : Quantifies contributions from steric, electronic, and dispersion interactions in enantiomer discrimination .
Q. How does this compound enhance rare earth element (REE) separation efficiency?
- Stereochemical Recognition : (+)-bis[(R)-1-phenylethyl]amine selectively binds Praseodymium (Pr) over Neodymium (Nd) via structural complementarity, achieving a separation factor (SF) of 4.2 .
- Kinetic Control : Slow structural recognition (24–96 hours) allows selective precipitation of Pr–PTA complexes, while (–)-bis[(S)-1-phenylethyl]amine favors heavy REEs .
- Temperature Effects : Lower temperatures (e.g., 5°C) improve SF by stabilizing selective Pr–amine complexes .
Q. What steric and electronic factors govern the coordination behavior of this compound with transition metals?
- Steric Effects : The phenylethyl group creates a bulky environment, limiting metal coordination to specific geometries (e.g., square planar vs. tetrahedral) .
- Electronic Effects : The methoxyethyl group’s electron-donating O-atom enhances ligand basicity, stabilizing metal-ligand bonds in catalysts .
- Case Study : In Au(I) catalysis, the ligand’s helical pitch (dictated by phenylethyl/BINOL interactions) controls substrate approach angles, critical for regioselective C–H functionalization .
Methodological Considerations
- Contradiction Analysis : While (+)-bis[(R)-1-phenylethyl]amine improves Pr/Nd separation, its enantiomer (–)-bis[(S)-1-phenylethyl]amine increases heavy REE precipitation, highlighting stereochemistry’s role in selectivity .
- Data Validation : Cross-reference computational predictions (e.g., DFT-optimized transition states) with experimental enantiomeric excess (ee) values to refine mechanistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
